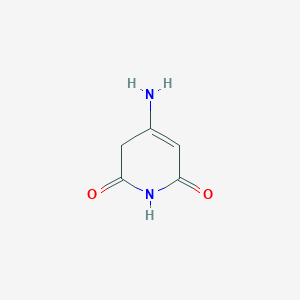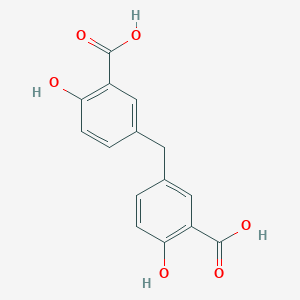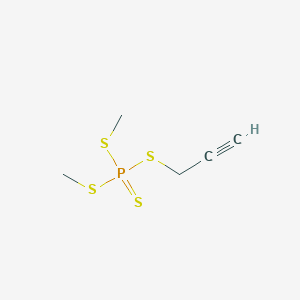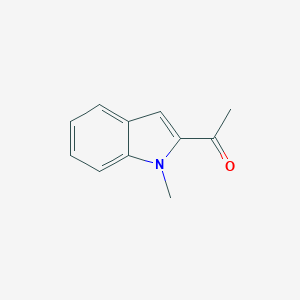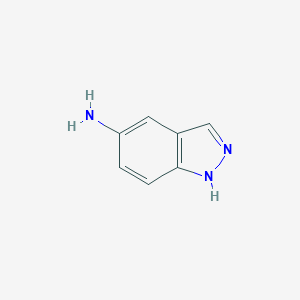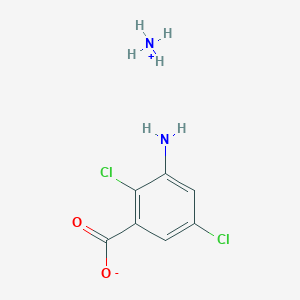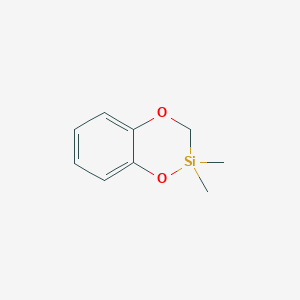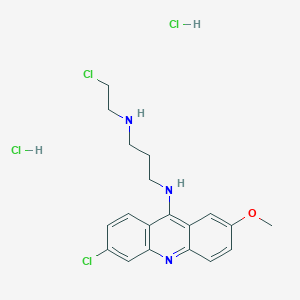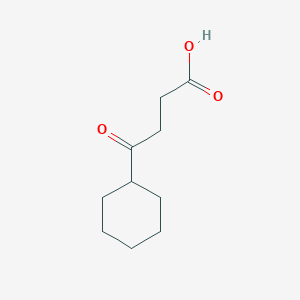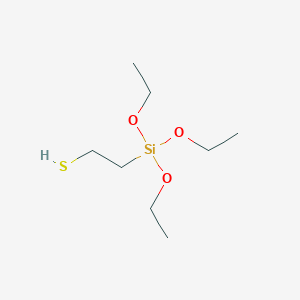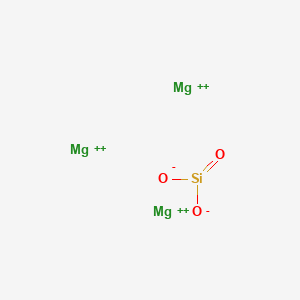
Silicic acid (H6Si2O7), magnesium salt (1:3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid (H6Si2O7), magnesium salt (1:3) is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a combination of silicic acid and magnesium, which are both essential for many biological functions.
作用机制
The mechanism of action of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is not fully understood. However, it is believed that the compound works by increasing the levels of silica and magnesium in the body. Silica is an essential mineral that is required for the formation of connective tissues, while magnesium is necessary for many biological functions, including muscle and nerve function.
生化和生理效应
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to enhance plant growth and improve soil quality, making it a useful fertilizer and soil amendment.
实验室实验的优点和局限性
One of the advantages of using silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have several potential applications, making it a versatile compound. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal use in various applications.
未来方向
There are several future directions for the study of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3). One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the use of this compound in agriculture to improve crop yields and soil quality. Additionally, the environmental applications of this compound, such as water treatment and pollution control, could also be further explored.
Conclusion
In conclusion, silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is a compound that has potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases, while its ability to enhance plant growth and improve soil quality make it a useful fertilizer and soil amendment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
合成方法
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) can be synthesized by mixing magnesium oxide (MgO) and silicic acid (H4SiO4) in a 3:1 molar ratio. The mixture is then heated to a temperature of 200-300°C for several hours until the compound is formed. This method has been widely used in the laboratory to produce this compound.
科学研究应用
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. In the agricultural field, it has been used as a fertilizer and soil amendment due to its ability to enhance plant growth and improve soil quality. In the environmental field, it has been studied for its potential use in water treatment and pollution control.
属性
CAS 编号 |
15702-53-1 |
|---|---|
产品名称 |
Silicic acid (H6Si2O7), magnesium salt (1:3) |
分子式 |
Mg3O3Si+4 |
分子量 |
149 g/mol |
IUPAC 名称 |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
InChI 键 |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
规范 SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
其他 CAS 编号 |
15702-53-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



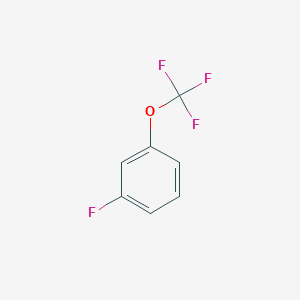
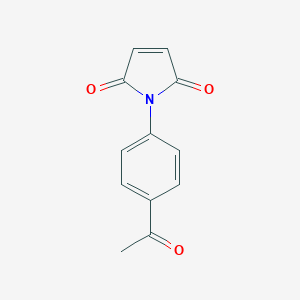
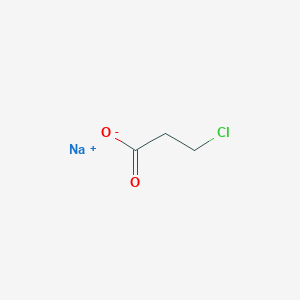
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
